Cas no 108980-49-0 (7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one)

7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one 化学的及び物理的性質
名前と識別子
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- 7-METHOXY-2-P-TOLYL-4H-CHROMEN-4-ONE
- 7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one
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- インチ: 1S/C17H14O3/c1-11-3-5-12(6-4-11)16-10-15(18)14-8-7-13(19-2)9-17(14)20-16/h3-10H,1-2H3
- InChIKey: OBNQAKAHHNLJHT-UHFFFAOYSA-N
- SMILES: C1(C2=CC=C(C)C=C2)OC2=CC(OC)=CC=C2C(=O)C=1
計算された属性
- 精确分子量: 266.094294304g/mol
- 同位素质量: 266.094294304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 2
- 複雑さ: 393
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 35.5Ų
- XLogP3: 4.3
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3139-0624-20mg |
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one |
108980-49-0 | 90%+ | 20mg |
$99.0 | 2023-07-05 | |
Life Chemicals | F3139-0624-4mg |
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one |
108980-49-0 | 90%+ | 4mg |
$66.0 | 2023-07-05 | |
Life Chemicals | F3139-0624-20μmol |
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one |
108980-49-0 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F3139-0624-5mg |
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one |
108980-49-0 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3139-0624-25mg |
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one |
108980-49-0 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3139-0624-10mg |
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one |
108980-49-0 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F3139-0624-15mg |
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one |
108980-49-0 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
Life Chemicals | F3139-0624-1mg |
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one |
108980-49-0 | 90%+ | 1mg |
$54.0 | 2023-07-05 | |
Life Chemicals | F3139-0624-5μmol |
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one |
108980-49-0 | 90%+ | 5μl |
$63.0 | 2023-07-05 | |
Life Chemicals | F3139-0624-3mg |
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one |
108980-49-0 | 90%+ | 3mg |
$63.0 | 2023-07-05 |
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one 関連文献
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
7-methoxy-2-(4-methylphenyl)-4H-chromen-4-oneに関する追加情報
7-Methoxy-2-(4-Methylphenyl)-4H-Chromen-4-One: A Comprehensive Overview
The compound 7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one is a natural product analogue belonging to the class of chromones, which are bicyclic structures consisting of a benzene ring fused with a pyrone ring. This specific compound has gained significant attention in recent years due to its potential applications in pharmaceuticals, biotechnology, and medicinal chemistry.
Firstly, the structure of 7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one is characterized by a chromene core with specific substituents. The methoxy group at position 7 and the 4-methylphenyl group at position 2 are key features that distinguish this compound from other members of its class. These substituents not only influence its physical properties but also play a crucial role in determining its bioactivity.
Recent studies have focused on the antioxidant, anti-inflammatory, and anticancer potential of chromones. In particular, 7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one has shown promising results in vitro assays, demonstrating free radical scavenging activity and inhibition of pro-inflammatory cytokines. These findings suggest that this compound could be a valuable lead in the development of therapeutic agents for conditions such as oxidative stress, arthritis, and neurodegenerative diseases.
Another area of interest is the synthetic chemistry surrounding 7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one. Researchers have explored various methods to synthesize this compound, including multicomponent reactions, cyclization techniques, and green chemistry approaches. These efforts aim to improve the scalability and sustainability of its production, which is essential for its potential use in commercial applications.
Furthermore, the compound's photostability and solubility have been extensively studied. These properties are critical for its application in pharmaceutical formulations, where stability and bioavailability are key considerations. Advanced techniques such as UV-Vis spectroscopy and HPLC analysis have been employed to evaluate these characteristics, providing valuable insights into the compound's behavior under various conditions.
Recent advancements in machine learning and data analytics have also been applied to study 7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one. Predictive models have been developed to forecast its pharmacokinetics, toxicity, and interactions with biological targets. These computational tools have significantly accelerated the discovery process, enabling researchers to identify potential leads more efficiently.
Moreover, the compound has shown intriguing neuroprotective effects in preclinical models. Studies indicate that it can modulate neuroinflammation and protect against oxidative damage in neurons. This makes it a promising candidate for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Finally, the commercialization potential of 7-methoxy-2-(4-methylphenyl)-4H-chromen-4-one is another area that has been explored. Its unique combination of biological activity, chemical stability, and synthetic feasibility positions it as a strong candidate for further development into a marketable product. Collaborative efforts between academia and industry are expected to drive this forward, paving the way for its use in healthcare and biotechnology sectors.
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